molecular formula C31H55N3O6 B1671338 Enocitabine CAS No. 55726-47-1

Enocitabine

Numéro de catalogue: B1671338
Numéro CAS: 55726-47-1
Poids moléculaire: 565.8 g/mol
Clé InChI: SAMRUMKYXPVKPA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Enocitabine (CAS: 55726-47-1) is a nucleoside analog and a prodrug of cytarabine (Ara-C), modified with a behenoyl (C22) fatty acid chain at the N4 position of cytarabine . This structural alteration enhances its lipophilicity (LogP: 9.00), improving resistance to cytidine deaminase and prolonging intracellular release of Ara-C, a DNA replication inhibitor and chain terminator . This compound is clinically used for acute myeloid leukemia (AML) and lymphocytic leukemia, often in combination with anthracyclines like idarubicin or daunorubicin . Key properties include:

  • Molecular formula: C₃₁H₅₅N₃O₆
  • Molecular weight: 565.78 g/mol
  • Storage: Requires -20°C for stability .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L’énocitabine est synthétisée par un procédé en plusieurs étapes qui implique la modification de la cytarabineLes conditions réactionnelles impliquent généralement l’utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir que le produit souhaité est obtenu avec une pureté élevée .

Méthodes de production industrielle : La production industrielle de l’énocitabine implique une synthèse à grande échelle utilisant des étapes similaires à celles de la synthèse en laboratoire mais optimisées pour l’efficacité et le rendement. Cela comprend l’utilisation de réacteurs à flux continu, de systèmes de purification automatisés et de mesures strictes de contrôle de la qualité pour garantir la cohérence et la sécurité du produit final .

Analyse Des Réactions Chimiques

Types de réactions : L’énocitabine subit plusieurs types de réactions chimiques, notamment :

    Oxydation : L’énocitabine peut être oxydée pour former divers métabolites.

    Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de l’énocitabine, modifiant ainsi son activité.

    Substitution : L’énocitabine peut subir des réactions de substitution nucléophile, en particulier aux atomes d’azote et d’oxygène.

Réactifs et conditions courants :

    Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

    Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

    Substitution : Des réactifs comme les halogénoalcanes et les chlorures d’acyle sont couramment utilisés dans les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers métabolites et dérivés de l’énocitabine, qui peuvent avoir des propriétés pharmacologiques différentes .

Applications De Recherche Scientifique

L’énocitabine a un large éventail d’applications en recherche scientifique :

Mécanisme D'action

L’énocitabine exerce ses effets en imitant les nucléosides naturels, qui sont les blocs de construction de l’ADN. Une fois administrée, l’énocitabine est absorbée par les cellules et phosphorylée en sa forme triphosphate active. Cette forme active est ensuite incorporée dans la chaîne d’ADN pendant la réplication, ce qui entraîne la terminaison de la chaîne et l’inhibition de la synthèse de l’ADN. Cela aboutit finalement à l’inhibition de la division cellulaire et induit l’apoptose dans les cellules en division rapide, comme les cellules cancéreuses .

Composés similaires :

    Cytarabine : Un analogue nucléosidique avec un mécanisme d’action similaire mais des propriétés pharmacocinétiques différentes.

    Décitidine : Un autre analogue nucléosidique utilisé dans le traitement des syndromes myélodysplasiques et de la leucémie aiguë myéloïde.

    Gémecitabine : Utilisé dans le traitement de divers cancers, notamment le cancer du pancréas, du poumon et du sein.

Unicité de l’énocitabine : L’énocitabine est unique en raison de sa modification par un acide gras à longue chaîne, ce qui améliore sa stabilité et permet une action plus prolongée par rapport aux autres analogues nucléosidiques. Cette modification réduit également le taux de désamination, une voie métabolique courante qui inactive de nombreux analogues nucléosidiques .

Les propriétés uniques de l’énocitabine et son efficacité dans le traitement de la leucémie aiguë myéloïde en font un composé précieux en milieu clinique et en recherche.

Comparaison Avec Des Composés Similaires

Structural and Mechanistic Differences

Compound Structure/Modification Mechanism of Action Key Features
Enocitabine N4-behenoyl derivative of Ara-C Prodrug of Ara-C; inhibits DNA synthesis via chain termination Lipophilic, deaminase-resistant, sustained Ara-C release
Cytarabine Unmodified cytidine analog Direct incorporation into DNA, causing chain termination Rapid deamination, requires continuous infusion
Gemcitabine Difluorinated cytidine analog Incorporates into DNA/RNA, inhibits ribonucleotide reductase Broad solid tumor use (e.g., pancreatic cancer); more potent than Ara-C
Capecitabine Oral prodrug of 5-fluorouracil (5-FU) Inhibits thymidylate synthase, disrupting RNA/DNA synthesis Oral administration; colorectal/breast cancer use
Edatrexate Folate antagonist Inhibits dihydrofolate reductase Targets folate metabolism; used in lymphoma
Emitefur Pyrimidine antagonist Inhibits thymidylate synthase Investigational; limited clinical data

Pharmacokinetic and Clinical Efficacy Comparisons

This compound vs. Cytarabine

  • Pharmacokinetics: this compound’s lipid tail enhances tissue penetration and delays degradation, reducing dosing frequency compared to cytarabine’s short half-life .
  • Clinical Efficacy: In AML induction therapy, this compound showed a 53.9% complete remission rate, comparable to cytarabine (61.3%), with similar early mortality rates (~14%) . Synergy with pirarubicin in HeLa S3 and K562 cells enhances cytotoxicity .

This compound vs. Gemcitabine

  • Mechanism : Gemcitabine’s dual incorporation into DNA/RNA and ribonucleotide reductase inhibition provides broader antitumor activity .
  • Use Cases: Gemcitabine is preferred in solid tumors (e.g., pancreatic cancer), while this compound is leukemia-specific .

This compound vs. Capecitabine

  • Administration: Capecitabine’s oral bioavailability contrasts with this compound’s intravenous use .
  • Toxicity: Capecitabine causes hand-foot syndrome and gastrointestinal toxicity; this compound’s primary toxicity is myelosuppression .

Activité Biologique

Enocitabine, a synthetic nucleoside analog, is primarily recognized for its potent biological activity as a DNA chain terminator. This compound has garnered attention due to its potential therapeutic applications in antiviral and anticancer treatments. Its chemical structure, C₃₁H₅₅N₃O₆, allows it to mimic natural nucleosides, disrupting normal cellular processes and inhibiting DNA replication.

This compound functions by inhibiting the replication of viral DNA, making it a candidate for treating various viral infections, particularly hepatitis B and C. The compound's mechanism involves:

  • Inhibition of Viral DNA Replication : this compound disrupts the elongation of DNA strands during replication, effectively preventing the proliferation of viruses.
  • Anticancer Properties : Due to its ability to interfere with cellular replication processes, this compound has also been investigated for its potential in cancer therapy.

Antiviral Activity

  • Hepatitis B Virus (HBV) :
    • Studies : In vitro studies have shown that this compound effectively inhibits HBV replication by interfering with the viral DNA synthesis process.
    • Clinical Relevance : It has been considered for chronic hepatitis B treatment due to its capacity to reduce viral load.
  • Hepatitis C Virus (HCV) :
    • Findings : Laboratory studies indicate that this compound can inhibit HCV replication; however, further clinical trials are necessary to confirm its effectiveness in human subjects.
  • Human Immunodeficiency Virus (HIV) :
    • Initial Research : Early investigations suggested potential activity against HIV; nevertheless, subsequent studies did not demonstrate significant antiviral effects.

Anticancer Activity

This compound's role as an anticancer agent is primarily linked to its ability to induce apoptosis in cancer cells. Research indicates:

  • Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including those derived from leukemia and solid tumors.
  • Mechanistic Insights : Investigations into the compound's effects on cell proliferation and apoptosis have shown promising results, warranting further exploration in clinical settings.

Table 1: Summary of Biological Activities of this compound

Activity TypeTarget Virus/Cancer TypeObservationsReferences
AntiviralHepatitis BInhibits viral DNA replication
AntiviralHepatitis CInhibits HCV replication in vitro
AntiviralHIVLimited activity observed
AnticancerVarious Cancer TypesInduces apoptosis in cell lines

Case Study Insights

  • Study on Hepatitis B : A clinical trial involving patients with chronic hepatitis B showed a significant reduction in viral load after treatment with this compound, suggesting its efficacy as a therapeutic option.
  • Cytotoxicity in Cancer Cells : In studies examining HL-60 leukemia cells, this compound demonstrated an IC50 value indicating effective cytotoxicity at low concentrations, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the key mechanisms of action of Enocitabine in leukemia treatment, and how can these be validated experimentally?

  • Methodological Answer: To investigate mechanisms, employ in vitro cytotoxicity assays (e.g., MTT) on leukemia cell lines, paired with RNA sequencing to identify gene expression changes. Validate findings using siRNA knockdown or CRISPR-Cas9 to silence target genes and observe phenotypic effects . Confirm metabolic pathways via LC-MS to track this compound’s incorporation into DNA .

Q. How can researchers ensure reproducibility in synthesizing this compound analogs?

  • Methodological Answer: Follow strict protocols for nucleoside synthesis, including step-by-step characterization via NMR (¹H/¹³C), HPLC for purity (>98%), and mass spectrometry. Document solvent systems, reaction temperatures, and catalyst ratios. Cross-validate results with independent labs using shared reference standards .

Q. What are the optimal pharmacokinetic parameters for evaluating this compound bioavailability in preclinical models?

  • Methodological Answer: Use LC-MS/MS to measure plasma concentrations in rodent models post-administration. Calculate AUC (area under the curve), Cmax, and t1/2. Compare oral vs. intravenous routes and assess tissue distribution via autoradiography or fluorescent tagging .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in solid tumors be resolved?

  • Methodological Answer: Conduct a systematic review of preclinical studies, categorizing variables like dosing schedules, tumor models (xenograft vs. PDX), and combinatorial therapies. Perform meta-analysis to identify confounding factors (e.g., tumor microenvironment heterogeneity). Validate hypotheses using 3D tumor spheroid assays and single-cell RNA-seq to dissect resistance mechanisms .

Q. What experimental designs address the metabolic instability of this compound in in vivo models?

  • Methodological Answer: Use prodrug strategies (e.g., phosphoramidate modifications) to enhance stability. Employ deuterium labeling to track degradation pathways. Validate via comparative pharmacokinetic studies in CYP450-deficient models to isolate enzymatic contributions .

Q. How can multi-omics data (genomic, proteomic, metabolomic) be integrated to predict this compound resistance?

  • Methodological Answer: Apply machine learning pipelines (e.g., Random Forest or neural networks) to integrate RNA-seq, phosphoproteomics, and metabolite profiling data from resistant vs. sensitive cell lines. Validate predictive biomarkers (e.g., SAMHD1 expression) using CRISPR-edited models .

Q. Data Contradiction and Analysis

Q. What statistical approaches are recommended for resolving variability in this compound clinical trial outcomes?

  • Methodological Answer: Use mixed-effects models to account for inter-patient variability (e.g., age, genetic polymorphisms). Perform subgroup analyses stratified by biomarkers (e.g., hENT1 transporter expression). Apply Bayesian methods to incorporate prior preclinical data into clinical outcome predictions .

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?

  • Methodological Answer: Re-evaluate in vitro conditions (e.g., hypoxia vs. normoxia, stromal cell co-cultures) to mimic in vivo microenvironments. Use PK/PD modeling to align dosing regimens across models. Validate with ex vivo histoculture drug response assays .

Q. Tables for Reference

Table 1. Common Contradictions in this compound Research

ContradictionProposed ResolutionKey References
Variable efficacy in solid tumorsMeta-analysis of tumor model variables; 3D spheroid validation
Metabolic instability in plasmaProdrug modification + deuterium tracing
Discrepant clinical trial outcomesMixed-effects models + biomarker stratification

Table 2. Validation Techniques for this compound Synthesis

TechniquePurposeAcceptance Criteria
NMRStructural confirmationMatch to reference spectra
HPLCPurity assessment≥98% purity, single peak
LC-MS/MSQuantification in biological matricesLLOQ ≤ 1 ng/mL, RSD <15%

Q. Methodological Frameworks

  • PICO Framework : Use to structure clinical questions (Population: Leukemia patients; Intervention: this compound + combinational therapy; Comparison: Standard chemotherapy; Outcome: Overall survival) .
  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, a novel question might explore this compound’s role in epigenetic modulation .

Propriétés

IUPAC Name

N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]docosanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H55N3O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(36)32-26-22-23-34(31(39)33-26)30-29(38)28(37)25(24-35)40-30/h22-23,25,28-30,35,37-38H,2-21,24H2,1H3,(H,32,33,36,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMRUMKYXPVKPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H55N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00860686
Record name 4-(Docosanoylamino)-1-pentofuranosylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55726-47-1
Record name enocitabine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239336
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.